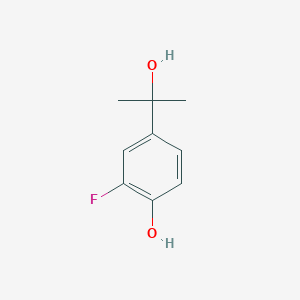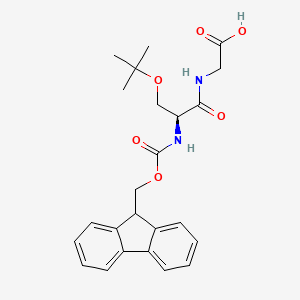
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, in the compound C15H11Cl2NO2, the dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide has a melting point of 159-161 °C, a boiling point of 565.0±50.0 °C, and a density of 1.452±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Reaction Mechanisms
- Novel Synthesis Approaches: Research has explored innovative synthetic routes and reaction mechanisms, such as the ANRORC rearrangement in producing pyrazolo[5,1-c][1,2,4]triazine derivatives. This method involves the addition of a nucleophile, ring opening, and ring closure, followed by N-formylation, demonstrating a complex reaction pathway for synthesizing pyrazole derivatives (Ledenyova et al., 2018).
Biological Evaluation and Potential Therapeutic Applications
- Anticancer and Anti-inflammatory Agents: Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit significant bioactivity, suggesting potential for therapeutic applications (Rahmouni et al., 2016).
- Nematocidal Activity: Fluorine-containing pyrazole carboxamides have shown good nematocidal activity against M. incognita, indicating their potential use in agricultural pest control (Zhao et al., 2017).
Material Science and Optical Applications
- Optical Nonlinearity: N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, demonstrating potential applications in optical limiting devices. This research identifies specific compounds with high nonlinearity, suitable for technological applications in light modulation and protection (Chandrakantha et al., 2013).
Antimicrobial and Biofilm Reduction
- Biofilm Formation Inhibition: Certain pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in Staphylococcus aureus strains. This finding highlights the potential of these compounds to serve as anti-virulence agents against bacterial infections (Cascioferro et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-2-24-10-9-17(23-24)19(26)22-16-8-7-12(20)11-14(16)18(25)13-5-3-4-6-15(13)21/h3-11H,2H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJGKMMRVVABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)
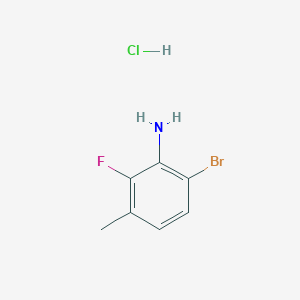

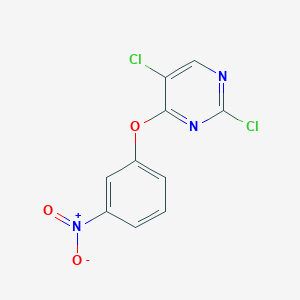


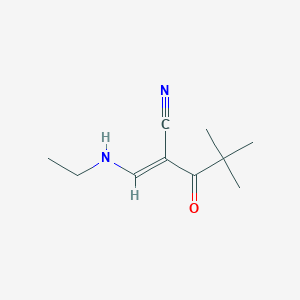

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)
